molecular formula C13H21N3O8S B13746622 (R)-S-lactoylglutathionate anion

(R)-S-lactoylglutathionate anion

Cat. No.: B13746622
M. Wt: 379.39 g/mol
InChI Key: VDYDCVUWILIYQF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-[[1-(carboxymethylamino)-3-(2-hydroxypropanoylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid typically involves multiple steps. One common synthetic route includes the following steps :

    Formation of the Intermediate: The initial step involves the reaction of a suitable amino acid derivative with a sulfanyl-containing compound under controlled conditions to form an intermediate.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with a carboxymethylamino derivative to form the desired compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also includes rigorous quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-amino-5-[[1-(carboxymethylamino)-3-(2-hydroxypropanoylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups, to form alcohol derivatives.

    Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like acyl chlorides and alkyl halides are used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-amino-5-[[1-(carboxymethylamino)-3-(2-hydroxypropanoylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in biological systems, particularly in enzymatic reactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antioxidant and its potential use in drug development.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-amino-5-[[1-(carboxymethylamino)-3-(2-hydroxypropanoylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also interact with enzymes and proteins, modulating their activity and influencing metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-amino-5-[[1-(carboxymethylamino)-3-(2-hydroxypropanoylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological processes. Its versatility makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C13H21N3O8S

Molecular Weight

379.39 g/mol

IUPAC Name

2-amino-5-[[1-(carboxymethylamino)-3-(2-hydroxypropanoylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C13H21N3O8S/c1-6(17)13(24)25-5-8(11(21)15-4-10(19)20)16-9(18)3-2-7(14)12(22)23/h6-8,17H,2-5,14H2,1H3,(H,15,21)(H,16,18)(H,19,20)(H,22,23)

InChI Key

VDYDCVUWILIYQF-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O

Origin of Product

United States

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